(S)-2-trans-abscisate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

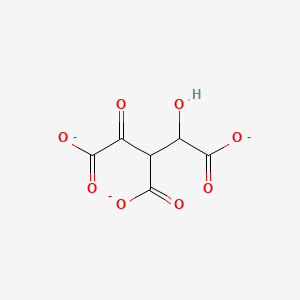

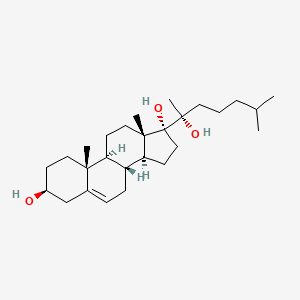

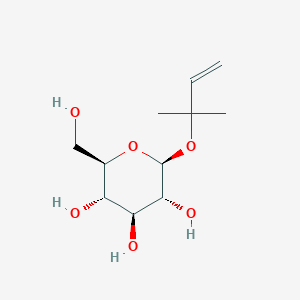

(S)-2-trans-abscisate is a 2-trans-abscisate obtained by removal of a proton from the carboxy group of (S)-2-trans-abscisic acid. It is a conjugate base of a (S)-2-trans-abscisic acid. It is an enantiomer of a (R)-2-trans-abscisate.

Scientific Research Applications

Chiral Separation and Analysis

- Chiral Separation of Abscisic Acid : The separation of enantiomers of abscisic acid, including (S)-abscisic acid, using high-performance liquid chromatography (HPLC) with a phenyl column and a chiral mobile phase containing γ-cyclodextrin was explored. This method successfully enantioseparated abscisic acid in acacia honey samples, detecting only (S)-abscisic acid (Terashima et al., 2023).

Plant Hormone Analysis

- Determination in Eucalyptus Leaves : Gas chromatography/mass spectrometry was used to determine the concentrations of abscisic acid and 2-trans-abscisic acid in Eucalyptus haemastoma leaves, employing chemically synthesized deuterated internal standards (Netting, Milborrow, & Duffield, 1982).

Plant Growth and Stress Response

- Role in Somatic Embryo Maturation : A study on interior spruce showed that exogenous application of S-ABA (including (S)-2-trans-abscisate) influenced embryo maturation, suggesting its critical role in plant development under various conditions (Kong & von Aderkas, 2007).

Plant Hormone Quantification

- Simultaneous Determination in Plant Extracts : A method combining HPLC with diode array and fluorescence detection was developed for quantifying endogenous (±)-2-cis-4-trans-abscisic acid and other auxins in various plant matrices. This approach enables sensitive quantitation of these hormones in plants (Bosco et al., 2013).

Precursor and Metabolite Studies

- Identification as a Precursor in Fungi : Research indicated that the 1′,4′-trans-diol of abscisic acid, a form closely related to (S)-2-trans-abscisate, could be a precursor of abscisic acid in Botrytis cinerea (Hirai, Okamoto, & Koshimizu, 1986).

Light-Regulated Cellular Processes

- Photocaged Abscisic Acid : A study utilized chemically modified abscisic acid with a photocaging group to achieve photo-induced regulation of cellular processes. This method allows light control over protein dimerization, transcription, and other cellular functions, demonstrating the versatility of abscisic acid derivatives in cellular control (Wright, Guo, & Liang, 2015).

Plant Water Transport

- Influence on Maize Root Hydraulic Conductivity : The application of abscisic acid (ABA), including its variants like (S)-2-trans-abscisate, was found to increase the hydraulic conductivity of maize roots, indicating its role in enhancing water uptake under stress conditions (Hose, Steudle, & Hartung, 2000).

Stress Signaling Pathways

- Core ABA Signaling Components : Research identified and characterized the core components of abscisic acid (ABA) signaling in Setaria viridis, including responses to environmental stresses. This highlights the central role of ABA and its derivatives in stress response and adaptation in plants (Duarte et al., 2019).

properties

Molecular Formula |

C15H19O4- |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

(2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/p-1/b6-5+,10-7+/t15-/m1/s1 |

InChI Key |

JLIDBLDQVAYHNE-IBPUIESWSA-M |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/C(=C/C(=O)[O-])/C)O)(C)C |

SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)

![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)

![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)